
2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H4BrF2NO3 It is characterized by the presence of a bromine atom, two fluorine atoms, and a nitro group attached to a phenyl ring, along with an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone typically involves the bromination of 1-(2,6-difluoro-3-nitrophenyl)ethanone. One common method includes the following steps:
Starting Material Preparation: Begin with 1-(2,6-difluoro-3-nitrophenyl)ethanone.
Bromination Reaction: React the starting material with bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-amino-1-(2,6-difluoro-3-nitrophenyl)ethanone.
Oxidation: Formation of 2-bromo-1-(2,6-difluoro-3-nitrophenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: Employed in studies to understand the interaction of brominated compounds with biological systems.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine and nitro groups can influence its reactivity and binding affinity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(2,6-difluoro-4-nitrophenyl)ethanone
- 2-Bromo-1-(2,6-dichloro-3-nitrophenyl)ethanone
- 2-Bromo-1-(2,6-difluoro-3-methylphenyl)ethanone
Uniqueness
2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both fluorine and nitro groups on the phenyl ring, along with the bromine atom on the ethanone moiety, provides a distinct set of properties that can be exploited in various applications.
This compound’s unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C8H4BrF2NO3 |
|---|---|
Molekulargewicht |
280.02 g/mol |
IUPAC-Name |
2-bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4BrF2NO3/c9-3-6(13)7-4(10)1-2-5(8(7)11)12(14)15/h1-2H,3H2 |
InChI-Schlüssel |
WJTHLPDCKMXZGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


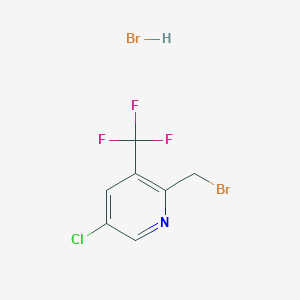

![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)

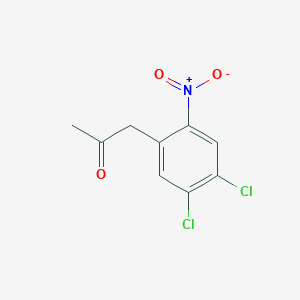

amine](/img/structure/B13090541.png)
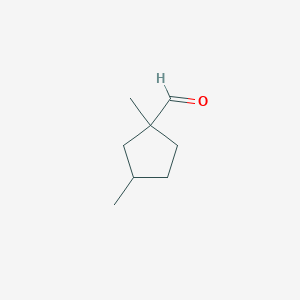

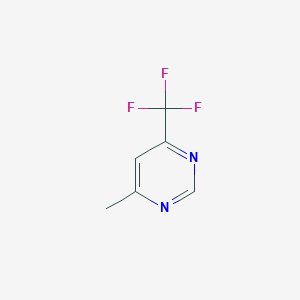
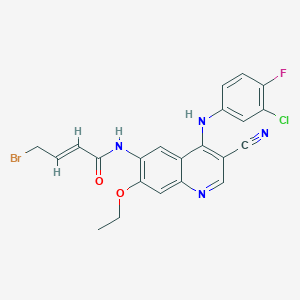

![4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13090567.png)
![3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one](/img/structure/B13090572.png)
